Degarelix acetate is a synthetic peptide with gonadotropin-releasing hormone (GnRH) antagonistic properties. [] It acts as a long-acting GnRH antagonist. [, ] In scientific research, Degarelix acetate serves as a valuable tool for studying androgen-related diseases and exploring novel therapeutic approaches. [, ]
Degarelix acetate can be synthesized using a multi-step process involving the conversion of 2-amino-3-(naphthalen-2-yl)propanoic acid. [] One efficient synthesis method employs deuterium oxide (D2O) and deuterated phosphoric acid (D3PO4) as a deuterium source, resulting in deuterium-labeled Degarelix acetate. [] This specific synthesis involves 13 steps and achieves an overall yield of 14%. []
Degarelix acetate targets and blocks GnRH receptors located on the surfaces of gonadotroph cells in the anterior pituitary gland. [] This blockage reduces the secretion of luteinizing hormone (LH) by pituitary gonadotroph cells. [] Consequently, testosterone production by interstitial (Leydig) cells in the testes decreases. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6